Ipatasertib-NH2 dihydrochloride
Description
Contextualizing Ipatasertib-NH2 (dihydrochloride) within Targeted Molecular Inhibitor Discovery
The development of Ipatasertib-NH2 (dihydrochloride) is rooted in the broader field of targeted molecular inhibitor discovery. Its parent compound, Ipatasertib (B1662790), is a potent and highly selective small molecule inhibitor of the protein kinase B (AKT) signaling pathway. patsnap.comnih.gov The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates a multitude of cellular functions, including cell growth, proliferation, survival, and metabolism. patsnap.com Dysregulation of this pathway is a common feature in many types of cancer, making it a prime target for therapeutic intervention. patsnap.com
Ipatasertib was developed as an ATP-competitive pan-AKT inhibitor, demonstrating effectiveness against all three isoforms of AKT (AKT1, AKT2, and AKT3). medchemexpress.com Its high selectivity for AKT over other related kinases minimizes off-target effects, a key consideration in the design of targeted therapies. medchemexpress.com The success of Ipatasertib in preclinical and clinical studies for various solid tumors, such as breast and prostate cancer, has validated AKT as a viable therapeutic target. patsnap.comnih.govresearchgate.net
Ipatasertib-NH2 (dihydrochloride), also known by the synonyms GDC-0068-NH2 and RG7440-NH2, is a derivative of Ipatasertib. targetmol.commedchemexpress.com It was specifically designed to retain the AKT-binding properties of the parent compound while introducing a reactive amine group (-NH2). This functional group serves as a chemical handle, allowing for its conjugation to other molecules, which is pivotal for its application in advanced chemical probes.
Table 1: Inhibitory Activity of Ipatasertib
| Target | IC₅₀ (nM) |
|---|---|
| Akt1 | 5 |
| Akt2 | 18 |
| Akt3 | 8 |
This table displays the half-maximal inhibitory concentration (IC₅₀) of Ipatasertib against the three isoforms of the AKT protein kinase. Data sourced from medchemexpress.com.
Overview of its Conceptual Application in Advanced Chemical Probes and Preclinical Development
The primary application of Ipatasertib-NH2 (dihydrochloride) is in the construction of Proteolysis Targeting Chimeras (PROTACs). PROTACs are innovative chemical probes designed to harness the cell's own protein disposal machinery—the ubiquitin-proteasome system—to selectively degrade target proteins. medchemexpress.commedchemexpress.com These bifunctional molecules consist of two distinct ligands connected by a chemical linker: one ligand binds to the target protein, and the other recruits an E3 ubiquitin ligase. medchemexpress.com
Ipatasertib-NH2 serves as the target-binding ligand for AKT in the PROTAC known as INY-03-041. targetmol.commedchemexpress.comcd-bioparticles.net In this construct, Ipatasertib-NH2 is connected via a linker to a ligand for the E3 ubiquitin ligase Cereblon (CRBN), such as Lenalidomide. targetmol.commedchemexpress.com When INY-03-041 is introduced into a cell, the Ipatasertib-NH2 moiety binds to AKT, and the CRBN ligand recruits the E3 ligase. This proximity induces the ubiquitination of AKT, marking it for degradation by the proteasome.
This approach represents a conceptual shift from traditional inhibition to targeted degradation. Instead of merely blocking the activity of a protein, PROTACs eliminate the protein entirely, which can lead to a more profound and sustained downstream signaling inhibition. The use of Ipatasertib-NH2 in creating AKT-degrading PROTACs is a significant advancement in preclinical development, offering a powerful tool to study the consequences of AKT depletion and explore a novel therapeutic modality. medchemexpress.com Chemical probes, in general, are crucial for understanding complex biological systems, and the development of probes like INY-03-041, enabled by Ipatasertib-NH2, allows researchers to investigate protein function with high specificity. nih.govsemanticscholar.orgnih.gov
Table 2: Components of the PROTAC INY-03-041
| Component | Function |
|---|---|
| Ipatasertib-NH2 | Ligand for the target protein AKT. targetmol.commedchemexpress.com |
| Ten-hydrocarbon linker | Connects the two active ligands. targetmol.commedchemexpress.com |
| Lenalidomide | Ligand for the E3 ubiquitin ligase CRBN. medchemexpress.com |
This table outlines the constituent parts of the AKT-targeting PROTAC INY-03-041 and their respective roles. Data sourced from targetmol.commedchemexpress.com.
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C21H28Cl3N5O2 |
|---|---|
Molecular Weight |
488.8 g/mol |
IUPAC Name |
(2S)-3-amino-2-(4-chlorophenyl)-1-[4-[(5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl]propan-1-one;dihydrochloride |
InChI |
InChI=1S/C21H26ClN5O2.2ClH/c1-13-10-17(28)19-18(13)20(25-12-24-19)26-6-8-27(9-7-26)21(29)16(11-23)14-2-4-15(22)5-3-14;;/h2-5,12-13,16-17,28H,6-11,23H2,1H3;2*1H/t13-,16-,17-;;/m1../s1 |
InChI Key |
JUPJLFOYULADQR-AXGUDRQCSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H](C2=C1C(=NC=N2)N3CCN(CC3)C(=O)[C@H](CN)C4=CC=C(C=C4)Cl)O.Cl.Cl |
Canonical SMILES |
CC1CC(C2=C1C(=NC=N2)N3CCN(CC3)C(=O)C(CN)C4=CC=C(C=C4)Cl)O.Cl.Cl |
Origin of Product |
United States |
Molecular and Cellular Pharmacology of Ipatasertib Nh2 Dihydrochloride
Elucidation of Specific Protein Targets and Binding Kinetics
The primary molecular target of the ipatasertib (B1662790) compound class is the serine/threonine-specific protein kinase AKT (also known as Protein Kinase B or PKB). creative-biolabs.com AKT is a central node in cellular signaling, and its hyperactivation is a common feature in many human cancers, driving tumor growth, proliferation, and survival. nih.gov
Pan-AKT Isoform Inhibition Mechanisms in Preclinical Systems
Ipatasertib is a pan-AKT inhibitor, meaning it effectively targets all three closely related isoforms of the AKT enzyme: AKT1, AKT2, and AKT3. creative-biolabs.commedchemexpress.com In preclinical cell-free assays, ipatasertib demonstrates potent inhibition against each isoform with high affinity. medchemexpress.commedchemexpress.com
The compound also exhibits high selectivity for AKT over other related kinases. For instance, it is over 600 times more selective for AKT1 than for Protein Kinase A (PKA). nih.govmedchemexpress.com When screened against a large panel of 230 protein kinases, ipatasertib at a 1 µM concentration only significantly inhibited three other kinases (PRKG1α, PRKG1β, and p70S6K), demonstrating its specificity. medchemexpress.com
Table 1: Inhibitory Potency of Ipatasertib Against AKT Isoforms This table is interactive. You can sort and filter the data.
| Target Isoform | IC₅₀ (nM) | Description |
|---|---|---|
| AKT1 | 5 | Potent inhibition of AKT1 isoform. |
| AKT2 | 18 | Potent inhibition of AKT2 isoform. |
| AKT3 | 8 | Potent inhibition of AKT3 isoform. |
IC₅₀ represents the concentration of a drug that is required for 50% inhibition in vitro.
Non-ATP-Competitive Binding Dynamics (as applied to Ipatasertib parent compound)
While AKT inhibitors can be broadly classified into allosteric (non-ATP-competitive) and ATP-competitive categories, extensive research has characterized the mechanism of the parent compound, ipatasertib, as ATP-competitive . nih.govresearchgate.netgenedata.com This indicates that it functions by directly competing with adenosine (B11128) triphosphate (ATP) for binding within the kinase's catalytic domain. nih.gov
The activation of AKT requires it to be phosphorylated, which causes a conformational change that opens its ATP-binding pocket. nih.gov Ipatasertib preferentially targets this active, phosphorylated form of AKT (pAKT). nih.gov By occupying the ATP-binding site, ipatasertib prevents the kinase from transferring a phosphate (B84403) group to its downstream substrates, thereby blocking its signaling function. nih.gov This active-site-directed mechanism is distinct from allosteric inhibitors, which bind to a different site on the kinase to lock it in an inactive conformation. nih.govnih.gov
Downstream Signaling Pathway Modulation in Cellular Models
By inhibiting AKT, ipatasertib triggers a cascade of effects on the intricate signaling networks that govern cell function, survival, and proliferation.
Interplay with the PI3K/AKT/mTOR Axis
The PI3K/AKT/mTOR pathway is a crucial signaling network that is frequently dysregulated in cancer, promoting cell growth and survival. creative-biolabs.com AKT acts as the central hub of this pathway. nih.gov The inhibition of AKT by ipatasertib effectively shuts down this pro-survival signaling. creative-biolabs.com Pharmacodynamic studies have confirmed that treatment with ipatasertib leads to a marked decrease in the phosphorylation of key downstream AKT substrates, including proline-rich AKT substrate of 40 kDa (PRAS40), glycogen (B147801) synthase kinase 3 beta (GSK3β), and the mammalian target of rapamycin (B549165) (mTOR). selleckchem.com By preventing the activation of mTOR, ipatasertib indirectly inhibits its downstream effectors, such as the ribosomal protein S6, further disrupting processes like protein synthesis and cell growth. nih.gov
Impact on Other Associated Intracellular Networks and Regulatory Feedback Loops
The influence of ipatasertib extends beyond the canonical mTOR pathway, impacting other regulatory networks. A significant mechanism is the induction of apoptosis through the p53-independent upregulation of the PUMA (p53 Upregulated Modulator of Apoptosis) protein. nih.govresearchgate.net Ipatasertib-mediated AKT inhibition leads to the synchronous activation of two transcription factors: Forkhead Box O3a (FoxO3a) and Nuclear Factor-kappa B (NF-κB). medchemexpress.comnih.govnih.gov In their active state, both FoxO3a and NF-κB can directly bind to the promoter region of the PUMA gene, increasing its expression. nih.govresearchgate.net This in turn initiates Bax-mediated mitochondrial apoptosis. nih.gov Studies in colon cancer models suggest the Akt/FoxO3a/PUMA axis is the primary pathway for this effect, with the Akt/NF-κB/PUMA axis acting as a secondary mechanism. nih.govresearchgate.net
Furthermore, prolonged exposure to ipatasertib can lead to the development of resistance through the activation of compensatory signaling pathways, representing a form of regulatory feedback. In prostate cancer models, resistance to ATP-competitive inhibitors like ipatasertib has been shown to be driven by the rewired activity of parallel pathways, including PIM signaling. researchgate.net
Cellular Biological Consequences in Preclinical In Vitro Systems
In preclinical studies using various cancer cell lines, the inhibition of AKT by ipatasertib translates into a range of anti-tumorigenic effects. The compound has been shown to be particularly effective in cell lines that have a pre-existing activation of the AKT pathway, such as those with mutations in PIK3CA or loss of the tumor suppressor PTEN. nih.gov
Observed biological consequences in in vitro systems include:
Inhibition of Cell Proliferation and Viability: Ipatasertib significantly inhibits cell proliferation and reduces cell viability in a dose-dependent manner across multiple cancer cell lines. nih.govnih.gov
Induction of Apoptosis and Cell Cycle Arrest: The compound effectively induces programmed cell death (apoptosis) and causes cells to arrest their progression through the cell cycle. creative-biolabs.comnih.gov
Reduction of Cell Migration and Invasion: In models of uterine serous carcinoma, ipatasertib treatment reduced the ability of cancer cells to adhere, migrate, and invade, which was associated with a decrease in the expression of key epithelial-to-mesenchymal transition markers like Snail, Slug, and N-Cadherin. nih.gov
Table 2: Preclinical In Vitro Effects of Ipatasertib on Cancer Cell Lines This table is interactive. You can sort, filter, and search the data.
| Cell Line | Cancer Type | Key Genetic Feature | Biological Effect of Ipatasertib |
|---|---|---|---|
| LNCaP | Prostate Cancer | PTEN-deficient | Inhibition of PRAS40 phosphorylation |
| ARK-1 | Uterine Serous Carcinoma | Not Specified | Inhibition of proliferation, induction of apoptosis, reduced invasion |
| SPEC-2 | Uterine Serous Carcinoma | Not Specified | Inhibition of proliferation, induction of apoptosis, reduced invasion |
| KPL-4 | Breast Cancer | PIK3CA H1047R mutant | Inhibition of tumor growth |
| HCT116 | Colon Cancer | PIK3CA H1047R mutant | PUMA-dependent apoptosis |
| HT29 | Colon Cancer | Not Specified | PUMA-dependent apoptosis |
Mechanisms of Cell Proliferation Inhibition and Cell Cycle Arrest
Ipatasertib demonstrates significant inhibition of cancer cell proliferation by inducing a halt in the cell cycle. nih.govnih.gov The cell cycle is a fundamental process that allows cells to divide and replicate; its arrest prevents the formation of new cancer cells. taylorandfrancis.com
Research in uterine serous carcinoma (USC) cell lines, specifically ARK1 and SPEC-2, has shown that Ipatasertib's effects are dose-dependent. nih.gov In these studies, treating the cells with Ipatasertib led to a notable arrest at different phases of the cell cycle. Specifically, ARK1 cells experienced an arrest in the G1 phase, while SPEC-2 cells were arrested in the G2 phase. nih.gov For instance, after a 30-hour treatment with 25 µM of Ipatasertib, the percentage of ARK1 cells in the G1 phase rose from approximately 50% to 58%. In contrast, the proportion of SPEC-2 cells in the G2 phase increased from about 15% to 23%. nih.gov
This cell cycle arrest is linked to changes in the expression of key regulatory proteins. Western blot analysis of lysates from Ipatasertib-treated ARK1 and SPEC-2 cells revealed alterations in the levels of Cyclin-Dependent Kinase 4 (CDK4), Cyclin-Dependent Kinase 6 (CDK6), and Cyclin D1, which are critical for progression through the G1 phase. nih.gov
Table 1: Effect of Ipatasertib on Cell Cycle Distribution in Uterine Serous Carcinoma Cells
| Cell Line | Cell Cycle Phase of Arrest | Change in Cell Population (at 25 µM Ipatasertib) | Associated Regulatory Proteins |
|---|---|---|---|
| ARK1 | G1 | ~50% to ~58% | CDK4, CDK6, Cyclin D1 |
| SPEC-2 | G2 | ~15% to ~23% |
Induction of Programmed Cell Death Pathways (e.g., Apoptosis, Autophagy)
Beyond halting proliferation, Ipatasertib actively induces programmed cell death in cancer cells through pathways like apoptosis and autophagy. nih.govresearchgate.net
Apoptosis: Apoptosis, or programmed cell death, is a critical mechanism for eliminating damaged or cancerous cells. Ipatasertib has been shown to induce apoptosis in various cancer models. nih.govnih.gov In colon cancer cells, for example, Ipatasertib triggers a p53-independent activation of PUMA (p53 upregulated modulator of apoptosis). nih.govinvivochem.com This occurs through the synchronous activation of the transcription factors FoxO3a and NF-κB, both of which are regulated by the AKT pathway. nih.govinvivochem.com These factors then bind directly to the PUMA promoter, increasing its transcription and leading to Bax-mediated intrinsic mitochondrial apoptosis. nih.govinvivochem.com Studies also show that combining Ipatasertib with other agents like paclitaxel (B517696) can synergistically increase the activity of cleaved caspase 3, a key executioner of apoptosis. nih.govnih.gov
Autophagy: Autophagy is a cellular recycling process that can either promote cell survival or lead to cell death depending on the context. The PI3K/Akt/mTOR pathway, which Ipatasertib inhibits, is a master regulator of autophagy. researchgate.net In breast cancer cell lines, treatment with Ipatasertib led to a decrease in the phosphorylation of mTOR. researchgate.net This was associated with an increase in autophagy signaling, evidenced by a higher LC3 II/LC3 I ratio and changes in the levels of other autophagy-related proteins like p62, p-ULK1, and ATG5. researchgate.net This suggests that by inhibiting the AKT/mTOR axis, Ipatasertib can trigger an autophagic response in cancer cells.
Modulation of Cell Migration and Invasion
The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. Ipatasertib has demonstrated the capacity to inhibit these processes. nih.govnih.gov
In studies using USC cell lines, Ipatasertib reduced cell adhesion, migration, and invasion in a dose-dependent manner. nih.gov A transwell invasion assay showed that a 25 µM dose of Ipatasertib reduced cell invasion by 15.4% in ARK1 cells and 20.3% in SPEC-2 cells. nih.gov Similarly, cell adhesion to laminin-coated plates was decreased by 17% and 15% in ARK1 and SPEC-2 cells, respectively, with the same concentration. nih.gov
The mechanism behind this inhibition involves the downregulation of proteins associated with the epithelial-mesenchymal transition (EMT), a process that allows stationary epithelial cells to become mobile. Western blot analyses confirmed that Ipatasertib treatment led to a decrease in the expression of Snail, Slug, and N-Cadherin, which are key drivers of EMT and metastasis. nih.govnih.gov
Table 2: Effect of Ipatasertib on Proteins Associated with Cell Migration and Invasion
| Protein | Function in Migration/Invasion | Effect of Ipatasertib Treatment |
|---|---|---|
| Snail | Transcription factor promoting EMT | Decreased expression nih.govnih.gov |
| Slug | Transcription factor promoting EMT | Decreased expression nih.govnih.gov |
| N-Cadherin | Adhesion molecule associated with migratory phenotype | Decreased expression nih.govnih.gov |
Preclinical Efficacy and Biological Activity of Ipatasertib Nh2 Dihydrochloride in Disease Models
In Vitro Activity Profiling
Compound Potency and Selectivity in Diverse Cell Lines
Ipatasertib (B1662790) demonstrates potent, ATP-competitive inhibition of all three AKT isoforms, with IC50 values of 5 nM for Akt1, 18 nM for Akt2, and 8 nM for Akt3. medchemexpress.com It exhibits significant selectivity, being over 600-fold more selective for Akt1 compared to the closely related kinase PKA and over 100-fold more selective against p70S6K. medchemexpress.com In a broad kinase panel of 230 protein kinases, at a concentration of 1 µM, Ipatasertib inhibited only three other kinases by more than 70%: PRKG1α, PRKG1β, and p70S6K. medchemexpress.com
The compound's antiproliferative activity is more pronounced in cancer cell lines with alterations in the PI3K/AKT pathway, such as PTEN loss or PIK3CA mutations. nih.gov For instance, cell lines with PTEN alterations show significantly lower IC50 values for Ipatasertib compared to those without such alterations. nih.gov Similarly, cells with PIK3CA mutations are more sensitive to the compound. nih.gov However, the presence of concurrent mutations that activate the MAPK pathway, such as in KRAS, can diminish the effectiveness of Ipatasertib. nih.gov
The anti-proliferative effects of Ipatasertib have been observed in a variety of cancer cell lines, including those from uterine serous carcinoma (USC), where it significantly inhibits cell proliferation and colony formation in a dose-dependent manner. nih.govnih.gov In USC cell lines ARK1 and SPEC-2, Ipatasertib induced cell cycle arrest and apoptosis. nih.govnih.gov Furthermore, it has been shown to reduce cell adhesion and invasion in these cell lines. nih.govnih.gov
| Cell Line | Cancer Type | Key Genetic Alterations | Ipatasertib IC50 | Reference |
| LNCaP | Prostate Cancer | PTEN-null | 0.11 µM (cell viability) | medchemexpress.com |
| TOV-21G.x1 | Ovarian Cancer | - | 0.44 µM (cell viability) | medchemexpress.com |
| MCF7-neo/HER2 | Breast Cancer | - | 2.56 µM (cell viability) | medchemexpress.com |
| 537Mel | Melanoma | PTEN-null | - | nih.gov |
| ARK1 | Uterine Serous Carcinoma | - | - | nih.gov |
| SPEC-2 | Uterine Serous Carcinoma | - | - | nih.gov |
| HCT116 | Colon Cancer | - | - | nih.gov |
Efficacy in 2D and Advanced 3D Cellular Models
The efficacy of Ipatasertib has been demonstrated in both traditional 2D cell culture systems and more advanced 3D models, which are considered to better mimic the in vivo tumor microenvironment. nih.govnih.gov In 2D models, Ipatasertib has been shown to inhibit cell proliferation, migration, and invasion, as well as induce apoptosis in various cancer cell lines. nih.gov For example, in uterine serous carcinoma cell lines, Ipatasertib treatment led to a reduction in the expression of proteins associated with epithelial-mesenchymal transition, such as Snail, Slug, and N-Cadherin. nih.gov
Recent studies have highlighted the importance of 3D cell culture models for more accurate preclinical drug screening. nih.govnih.gov While specific data on Ipatasertib-NH2 (dihydrochloride) in advanced 3D cellular models is emerging, the parent compound, Ipatasertib, has shown efficacy in models that recapitulate the complex architecture of tumors. nih.gov This suggests that the anti-tumor activity observed in 2D cultures translates to more physiologically relevant systems.
In Vivo Preclinical Efficacy in Animal Models
Tumor Growth Inhibition in Xenograft Models (e.g., patient-derived, cell-line derived)
Ipatasertib has demonstrated robust anti-tumor activity in various xenograft models, including those derived from cell lines and patients. nih.gov The efficacy is particularly significant in tumors with alterations in the PI3K/AKT pathway. nih.gov Xenograft models with PTEN loss or PIK3CA mutations show a significantly higher percentage of tumor growth inhibition (%TGI) compared to models without these alterations. nih.gov For example, a melanoma xenograft model with PTEN-null status and a breast cancer model with a PIK3CA mutation both showed dose-dependent tumor growth inhibition with Ipatasertib treatment. nih.gov
In a colon cancer xenograft model using HCT116 cells, Ipatasertib treatment significantly inhibited tumor growth. nih.gov This effect was found to be dependent on the pro-apoptotic protein PUMA. nih.gov In xenografts with PUMA knockout cells, the anti-tumor effect of Ipatasertib was markedly reduced. nih.gov
Efficacy in Genetically Engineered Mouse Models (GEMMs)
In a genetically engineered mouse model of endometrioid endometrial cancer (Lkb1fl/flp53fl/fl), Ipatasertib effectively reduced tumor growth. nih.gov This was accompanied by a decrease in the protein expression of Ki67, a marker of proliferation, and phosphorylation of S6, a downstream target of the AKT pathway. nih.gov The combination of Ipatasertib with paclitaxel (B517696) in this model resulted in a synergistic inhibition of tumor growth. nih.gov
Pharmacodynamic Biomarker Analysis in Preclinical Investigations
Pharmacodynamic studies in preclinical models have confirmed that Ipatasertib effectively inhibits the AKT signaling pathway. nih.gov A key biomarker of target engagement is the phosphorylation of AKT itself. nih.gov In uterine serous carcinoma cells, treatment with Ipatasertib led to an increase in the phosphorylation of AKT at Ser473, which is a feedback mechanism, while subsequently decreasing the phosphorylation of the downstream effector S6. nih.gov
In vivo, analysis of tumor tissues from xenograft models treated with Ipatasertib showed a reduction in the phosphorylation of AKT (S473) and a decrease in the proliferation marker Ki67. nih.gov Furthermore, an increase in active Caspase-3, a marker of apoptosis, was observed in these tumors. nih.gov In patient-derived xenograft models, inhibition of downstream targets of AKT, such as PRAS40 and GSK3β, has been demonstrated. nih.gov These pharmacodynamic markers are crucial for confirming the mechanism of action of Ipatasertib and for predicting its clinical efficacy. nih.gov
Molecular Markers of Target Engagement and Pathway Modulation (e.g., phosphorylation states)
The primary mechanism of action for PROTACs containing Ipatasertib-NH2, such as INY-03-041, is the degradation of all three AKT isoforms (AKT1, AKT2, and AKT3). nih.govbiorxiv.org This degradation is a direct marker of target engagement. In preclinical studies, this is typically visualized through immunoblotting, which shows a dose-dependent reduction in the levels of AKT proteins in cancer cell lines. nih.govbiorxiv.org
The degradation of AKT leads to a profound and sustained inhibition of its downstream signaling pathway. This is more potent than the inhibition achieved by the parent compound, Ipatasertib (GDC-0068), which only blocks the kinase activity of AKT without eliminating the protein. nih.govbiorxiv.org The key molecular markers used to assess this pathway modulation are the phosphorylation states of AKT substrates.
Key Downstream Signaling Markers:
Phospho-PRAS40 (pPRAS40): PRAS40 is a direct substrate of AKT. Treatment with INY-03-041 leads to a significant, dose-dependent decrease in the phosphorylation of PRAS40. biorxiv.org This effect is more pronounced compared to treatment with GDC-0068 at similar concentrations. nih.gov
Phospho-GSK3β (pGSK3β): Glycogen (B147801) synthase kinase 3β is another important substrate of AKT. Its phosphorylation by AKT inhibits its activity. The degradation of AKT by INY-03-041 results in a marked reduction in the levels of phosphorylated GSK3β. nih.gov
Phospho-S6 (pS6): Ribosomal protein S6 is a downstream effector in the PI3K/AKT/mTOR pathway. Its phosphorylation is a key indicator of pathway activation. Studies have shown that both Ipatasertib and PROTACs like INY-03-041 lead to a time-dependent downregulation of pS6 expression, confirming the inhibition of the AKT/mTOR/S6 pathway. nih.govnih.gov
Notably, while Ipatasertib (the inhibitor) can lead to a feedback-induced increase in the phosphorylation of AKT itself at Ser473, indicating target binding, the PROTAC containing Ipatasertib-NH2 leads to the opposite effect on the pathway's output due to the degradation of the AKT protein. nih.gov The sustained degradation of AKT by INY-03-041 results in a prolonged inhibition of these downstream signaling effects for up to 96 hours, even after the compound is washed out. nih.govbiorxiv.org
Table 1: Comparative Effects of INY-03-041 and GDC-0068 on Downstream AKT Signaling This table is interactive. You can sort and filter the data.
| Cell Line | Compound | Concentration (nM) | Effect on pPRAS40 | Effect on pGSK3β | Effect on pS6 | Reference |
|---|---|---|---|---|---|---|
| T47D | INY-03-041 | 250 | Potent downregulation | Significant reduction | Significant reduction | nih.govbiorxiv.org |
| T47D | GDC-0068 | 250 | Weaker response | Weaker response | Weaker response | nih.gov |
| MDA-MB-468 | INY-03-041 | 100-250 | Not explicitly stated | Not explicitly stated | Potent inhibition | medchemexpress.com |
| ARK1 | Ipatasertib | 10 µM | Not applicable | Not applicable | Downregulation | nih.gov |
Predictive Preclinical Biomarkers for Compound Response
Predictive biomarkers are crucial for identifying patient populations that are most likely to respond to a particular therapy. For a therapeutic strategy centered on AKT degradation via an Ipatasertib-NH2-based PROTAC, the predictive biomarkers are largely inferred from those identified for the parent AKT inhibitor, Ipatasertib (GDC-0068). nih.gov The rationale is that tumors with a dependency on the PI3K/AKT signaling pathway will be most sensitive to the removal of AKT.
Key Predictive Biomarkers:
PTEN Loss: The tumor suppressor gene PTEN is a negative regulator of the PI3K/AKT pathway. Loss of PTEN function, either through mutation or deletion, leads to hyperactivation of AKT. Cancer cell lines and xenograft models with PTEN loss have shown increased sensitivity to Ipatasertib. nih.gov This makes PTEN status a strong predictive biomarker for the efficacy of an AKT-degrading PROTAC.
PIK3CA Mutations: The PIK3CA gene encodes the p110α catalytic subunit of PI3K. Activating mutations in this gene are common in many cancers and lead to constitutive activation of the PI3K/AKT pathway. Tumors harboring PIK3CA mutations, particularly in the kinase domain, are more sensitive to AKT inhibition. nih.gov
High Basal Phospho-AKT Levels: Elevated levels of phosphorylated AKT, indicating an activated pathway, are also correlated with sensitivity to AKT inhibitors like Ipatasertib. nih.gov
Conversely, the presence of mutations that activate parallel signaling pathways, such as the MAPK pathway (e.g., KRAS or RAF mutations), may confer resistance to AKT-targeted therapies. Therefore, the co-occurrence of such mutations could be a negative predictive biomarker.
Table 2: Preclinical Biomarkers for Sensitivity to AKT-Targeted Therapy This table is interactive. You can sort and filter the data.
| Biomarker | Type | Implication for Sensitivity | Cancer Model Examples | Reference |
|---|---|---|---|---|
| PTEN Loss | Genetic Alteration | Increased Sensitivity | Breast, Prostate, Endometrial Cancer | nih.gov |
| PIK3CA Mutation | Genetic Alteration | Increased Sensitivity | Breast, Colon Cancer | nih.gov |
| High p-AKT Levels | Protein Expression | Increased Sensitivity | Various solid tumors | nih.gov |
Mechanisms of Resistance to Ipatasertib Nh2 Dihydrochloride in Preclinical Research
Acquired Resistance Pathways in Cellular Models
Cellular models of acquired resistance, developed by exposing cancer cells to progressively higher concentrations of Ipatasertib-NH2 (dihydrochloride) over time, have been pivotal in identifying the adaptive changes that lead to drug tolerance.
Identification of Genetic Mutations and Amplifications
Preclinical studies investigating acquired resistance to the ATP-competitive AKT inhibitor Ipatasertib (B1662790) have revealed that genetic alterations in the direct target, AKT, are not the primary mechanism of resistance. researchgate.netresearchgate.net This is in contrast to allosteric AKT inhibitors, where mutations in AKT1 have been more commonly observed. researchgate.netresearchgate.net While research into specific genetic mutations and amplifications conferring resistance to Ipatasertib is ongoing, the current body of preclinical evidence points towards other adaptive mechanisms as being more prevalent.
Adaptive Pathway Rewiring and Compensatory Mechanisms
A predominant mechanism of acquired resistance to Ipatasertib-NH2 (dihydrochloride) involves the rewiring of signaling pathways to bypass the inhibition of AKT. researchgate.netresearchgate.net This adaptive response allows cancer cells to maintain pro-survival and proliferative signals despite the presence of the drug.
Key compensatory pathways identified in preclinical models include:
Activation of PIM Kinase Signaling: In prostate cancer models, acquired resistance to Ipatasertib is driven by the activation of PIM kinases. researchgate.netresearchgate.net PIM kinases are a family of serine/threonine kinases that can phosphorylate several downstream targets of AKT, thereby reactivating the pathway and promoting cell survival.
Hyper-phosphorylation of Receptor Tyrosine Kinases (RTKs): In breast cancer cell lines that have developed resistance to ATP-competitive AKT inhibitors, a significant increase in the phosphorylation of multiple RTKs has been observed. nih.gov This hyper-activation of RTKs, such as the epidermal growth factor receptor (EGFR), HER2, HGF receptor (HGFR), EphB3, and ROR1, can reactivate downstream signaling cascades, including the MAPK and PI3K/AKT pathways, thus circumventing the inhibitory effect of Ipatasertib. nih.gov
| Acquired Resistance Mechanism | Description | Cancer Model | Key Findings | Citation |
|---|---|---|---|---|
| PIM Kinase Activation | Upregulation and activation of PIM kinases, which phosphorylate downstream targets of AKT, compensating for its inhibition. | Prostate Cancer | Ipatasertib-resistant cells show increased PIM kinase activity, leading to the phosphorylation of AKT substrates. | researchgate.netresearchgate.net |
| RTK Hyper-phosphorylation | Increased phosphorylation and activation of multiple receptor tyrosine kinases (RTKs) upon developing resistance. | Breast Cancer | Resistant cells exhibit hyper-phosphorylation of EGFR, HER2, HGFR, EphB3, and ROR1, reactivating downstream signaling. | nih.gov |
Intrinsic Resistance Factors in Preclinical Systems
Intrinsic resistance refers to the inherent lack of sensitivity of some cancer cells to Ipatasertib-NH2 (dihydrochloride) from the outset of treatment. This can be attributed to the baseline molecular characteristics of the tumor and its surrounding microenvironment.
Baseline Pathway Activation States and Genetic Context
The pre-existing genetic landscape of a tumor can significantly influence its response to Ipatasertib. A key determinant of intrinsic sensitivity is the status of the tumor suppressor gene PTEN (Phosphatase and Tensin Homolog).
PTEN Loss: Tumors with a loss of PTEN function exhibit hyperactivation of the PI3K/AKT pathway. Preclinical studies have consistently shown that cancer cells with PTEN loss are particularly sensitive to Ipatasertib. researchgate.net Conversely, tumors with intact PTEN may be intrinsically less responsive to Ipatasertib monotherapy. The presence of PTEN loss is being investigated as a predictive biomarker for Ipatasertib efficacy in clinical trials. researchgate.net
Co-occurring Mutations: The presence of mutations in other signaling pathways can also confer intrinsic resistance. For instance, preclinical models have shown that co-occurring activating mutations in the RAS/RAF/MAPK pathway can limit the efficacy of Ipatasertib, even in the presence of PIK3CA mutations that would otherwise suggest sensitivity. mdpi.com
| Intrinsic Resistance Factor | Description | Impact on Ipatasertib Sensitivity | Citation |
|---|---|---|---|
| PTEN Status | Loss of the tumor suppressor PTEN leads to constitutive activation of the PI3K/AKT pathway. | PTEN loss is associated with increased sensitivity to Ipatasertib. | researchgate.net |
| RAS/RAF Pathway Mutations | Activating mutations in genes of the MAPK pathway, such as KRAS or BRAF. | Co-occurrence of these mutations can confer intrinsic resistance to Ipatasertib. | mdpi.com |
Influence of the Preclinical Microenvironment
The tumor microenvironment (TME), consisting of various non-cancerous cells, extracellular matrix, and signaling molecules, can play a role in mediating intrinsic resistance to targeted therapies. While the specific influence of the TME on Ipatasertib resistance is an area of active investigation, general mechanisms by which the TME can confer resistance to pathway inhibitors have been described. These include the secretion of growth factors by stromal cells that can activate alternative survival pathways in cancer cells, and physical barriers created by the extracellular matrix that can limit drug penetration. nih.gov Research in hepatocellular carcinoma suggests that Akt inhibition can modulate the TME, indicating a reciprocal relationship that could influence therapeutic response. mdpi.com
Preclinical Strategies to Overcome Resistance
Based on the understanding of resistance mechanisms, several preclinical strategies are being explored to overcome or circumvent resistance to Ipatasertib-NH2 (dihydrochloride). These approaches primarily focus on combination therapies that target the identified resistance pathways.
Combination with PIM Kinase Inhibitors: Given the role of PIM kinase activation in acquired resistance, combining Ipatasertib with a PIM inhibitor has been shown to reverse resistance in preclinical models of prostate cancer. researchgate.netresearchgate.net
Combination with EGFR Inhibitors: In breast cancer models where resistance is driven by RTK hyper-activation, the combination of an AKT inhibitor with an EGFR inhibitor has demonstrated the ability to overcome this resistance. nih.gov
Combination with Androgen Receptor Pathway Inhibitors: In prostate cancer, particularly in the context of PTEN loss, there is a strong rationale for combining Ipatasertib with androgen receptor (AR) pathway inhibitors like abiraterone (B193195). Preclinical evidence supports this combination, which has shown promise in clinical trials for patients with metastatic castration-resistant prostate cancer (mCRPC) and PTEN loss. researchgate.netnih.gov
Combination with Chemotherapy: Preclinical studies have demonstrated synergistic effects when Ipatasertib is combined with taxane-based chemotherapy, such as paclitaxel (B517696), in various cancer models including endometrial and breast cancer. nih.govnih.gov
Combination with Other Targeted Therapies: The combination of Ipatasertib with a gamma-secretase inhibitor, nirogacestat, has been shown to enhance apoptosis in preclinical models of diffuse large B-cell lymphoma. wikipedia.org
| Combination Strategy | Rationale | Preclinical Model | Outcome | Citation |
|---|---|---|---|---|
| Ipatasertib + PIM Inhibitor | Targets the PIM kinase activation-mediated resistance pathway. | Prostate Cancer | Reverses acquired resistance to Ipatasertib. | researchgate.netresearchgate.net |
| Ipatasertib + EGFR Inhibitor | Overcomes resistance driven by RTK hyper-activation. | Breast Cancer | Restores sensitivity to AKT inhibition. | nih.gov |
| Ipatasertib + Abiraterone | Dual blockade of AKT and androgen receptor signaling pathways. | Prostate Cancer (PTEN loss) | Enhanced anti-tumor activity. | researchgate.netnih.gov |
| Ipatasertib + Paclitaxel | Synergistic cytotoxic effects. | Endometrial and Breast Cancer | Increased inhibition of cell proliferation and tumor growth. | nih.govnih.gov |
| Ipatasertib + Nirogacestat | Targets multiple signaling pathways to enhance apoptosis. | Diffuse Large B-Cell Lymphoma | Enhanced apoptotic promotion. | wikipedia.org |
Rationales for Combination Therapies in Resistant Models
Preclinical research has underscored the rationale for employing Ipatasertib in combination with other therapeutic agents to enhance efficacy and overcome resistance. The primary basis for these combination strategies lies in the intricate network of signaling pathways that can be alternatively activated or can provide bypass routes when the PI3K/AKT/mTOR pathway is inhibited.
In models of metastatic castration-resistant prostate cancer (mCRPC), a strong rationale exists for the combined blockade of the androgen receptor (AR) and the PI3K/Akt/mTOR pathways. aacrjournals.org These two signaling cascades are frequently aberrantly activated in mCRPC. aacrjournals.orgnih.gov The loss of the tumor suppressor PTEN, a common event in prostate cancer, leads to the activation of the PI3K/AKT pathway and is associated with a poorer prognosis. aacrjournals.orgnih.gov Preclinical studies have suggested that tumors with PTEN loss or PIK3CA mutations may be particularly sensitive to Ipatasertib. nih.govresearchgate.net Therefore, the concurrent inhibition of both the AR and PI3K/Akt/mTOR pathways with agents like abiraterone and Ipatasertib, respectively, is hypothesized to result in improved clinical benefit. aacrjournals.org A phase II study in patients with mCRPC demonstrated that the combination of Ipatasertib and abiraterone prolonged radiographic progression-free survival, particularly in tumors with PTEN loss, supporting this biological hypothesis. aacrjournals.orgnih.govresearchgate.net
Furthermore, preclinical studies across various solid tumors have demonstrated a synergistic effect when Ipatasertib is combined with cytotoxic agents, most notably paclitaxel. nih.gov The rationale for this combination is to target different cellular processes simultaneously. While Ipatasertib inhibits the pro-survival signaling of the AKT pathway, paclitaxel disrupts microtubule function, leading to cell cycle arrest and apoptosis. This dual-pronged attack can be more effective than either agent alone. nih.gov In preclinical models of uterine serous carcinoma (USC), the combination of Ipatasertib and paclitaxel synergistically reduced cell proliferation and increased apoptosis. nih.gov This synergistic interaction has also been observed in breast, prostate, and colorectal cancer models. nih.gov The ComboMATCH treatment trial is currently investigating the combination of paclitaxel and Ipatasertib in solid tumors with PTEN and AKT genetic alterations. cancer.gov
The co-occurrence of mutations that activate the MAPK pathway, such as in KRAS, may confer resistance to Ipatasertib, even in the presence of PIK3CA mutations. nih.gov This suggests that in such cases, a combination therapy that also targets the MAPK pathway could be a rational approach.
Table 1: Rationales for Ipatasertib Combination Therapies in Preclinical Models
| Combination Agent | Cancer Model | Rationale for Combination | Key Findings |
|---|---|---|---|
| Abiraterone | Metastatic Castration-Resistant Prostate Cancer (mCRPC) | Dual blockade of the androgen receptor (AR) and PI3K/Akt/mTOR signaling pathways. aacrjournals.orgnih.gov | Prolonged radiographic progression-free survival, especially in PTEN-loss tumors. aacrjournals.orgnih.govresearchgate.net |
| Paclitaxel | Uterine Serous Carcinoma (USC), Breast, Prostate, Colorectal Cancer | Synergistic targeting of cell survival signaling (AKT pathway) and microtubule function. nih.gov | Synergistic reduction in cell proliferation and increase in apoptosis. nih.gov |
| SHP2 Inhibitors (e.g., TNO155) | Malignant Peripheral Nerve Sheath Tumors (MPNSTs) | Targeting parallel or downstream pathways to prevent resistance. | Suppressed tumor growth in mouse models. newswise.com |
Exploration of Novel Therapeutic Approaches
Beyond conventional combination therapies, preclinical research is exploring novel strategies to leverage the properties of Ipatasertib and to counteract resistance.
One innovative approach involves the use of Ipatasertib-NH2 as a component of proteolysis-targeting chimeras (PROTACs). medchemexpress.com PROTACs are bifunctional molecules that co-opt the cell's own ubiquitin-proteasome system to selectively degrade target proteins. medchemexpress.com In this context, Ipatasertib-NH2 serves as the ligand that binds to the target protein, AKT. medchemexpress.com This ligand is connected via a linker to another ligand that recruits an E3 ubiquitin ligase. medchemexpress.com The resulting ternary complex leads to the ubiquitination and subsequent proteasomal degradation of AKT, offering a distinct and potentially more durable mechanism of action than simple inhibition. A specific PROTAC, INY-03-041, is composed of Ipatasertib-NH2, a hydrocarbon linker, and a CRBN ligand (Lenalidomide) for the E3 ubiquitin ligase. medchemexpress.com
Another avenue of exploration is the combination of Ipatasertib with inhibitors of other signaling pathways that may be involved in resistance. For instance, in malignant peripheral nerve sheath tumors (MPNSTs), a combination of an SHP2 inhibitor (TNO155) and a CDK4/6 inhibitor (ribociclib) has shown promise. newswise.com While not directly a strategy to overcome acquired resistance to Ipatasertib, the principle of combining inhibitors of different pathways, such as the PI3K/AKT/mTOR and RAS/MAPK pathways, is a key area of investigation. Given that activation of the MAPK pathway can confer resistance to Ipatasertib, combining it with an inhibitor of this pathway, such as an SHP2 inhibitor, represents a rational novel therapeutic approach. nih.govnewswise.com In mouse models of MPNSTs, the combination of an SHP2 inhibitor with a CDK4/6 inhibitor suppressed tumor growth more effectively and durably than the single agents. newswise.com
Table 2: Novel Therapeutic Approaches Involving Ipatasertib
| Therapeutic Approach | Description | Mechanism of Action | Preclinical Model/Application |
|---|---|---|---|
| PROTACs (e.g., INY-03-041) | Ipatasertib-NH2 is used as a ligand to target AKT for degradation. medchemexpress.com | Hijacks the ubiquitin-proteasome system to selectively degrade AKT protein. medchemexpress.com | In vitro studies demonstrating the principle of AKT degradation. medchemexpress.com |
| Combination with SHP2 Inhibitors | Co-targeting the PI3K/AKT/mTOR and RAS/MAPK pathways. newswise.com | Addresses potential resistance mechanisms involving parallel signaling pathway activation. nih.gov | Malignant Peripheral Nerve Sheath Tumors (MPNSTs). newswise.com |
Medicinal Chemistry, Synthesis, and Structure Activity Relationship Sar of Ipatasertib Nh2 Dihydrochloride
Synthetic Methodologies and Process Chemistry Development
Total Synthesis Approaches and Key Intermediate Construction
The total synthesis of Ipatasertib (B1662790) hinges on the efficient construction of two crucial intermediates: a bicyclic pyrimidine core and a chiral α-aryl-β-amino acid derivative. acs.org The initial routes for the cyclopentylpyrimidine ketone intermediate commenced from the natural product (R)-(+)-pulegone. However, this route presented challenges for large-scale production, including the use of ozonolysis and a lengthy, non-stereoselective benzylic oxidation sequence.
To overcome these limitations, alternative strategies were developed. One key development was the use of a carbonylative esterification followed by a tandem Dieckmann cyclization–decarboxylation sequence to construct the cyclopentane ring of the pyrimidine core. creative-biolabs.com The pyrimidine ring itself was typically formed through the condensation of a β-ketoester with formamidine acetate.
The second key component, the α-aryl-β-amino acid, was initially prepared from commercially available 4-chlorophenylacetic acid. Later, more efficient asymmetric syntheses were developed for this chiral building block. researchgate.net
The final steps of the synthesis involve the coupling of these two key intermediates, followed by deprotection and salt formation to yield Ipatasertib-NH2 (dihydrochloride). acs.orgresearchgate.net
Stereoselective Synthesis Strategies (e.g., Biocatalysis, Asymmetric Catalysis)
The stereochemistry of Ipatasertib is critical for its biological activity, and as such, stereoselective synthesis strategies have been a major focus of its process development. All three stereocenters in the molecule are introduced using either enzyme or metal catalysis, highlighting the importance of modern asymmetric synthesis techniques. dovepress.comcancer.gov
Key stereoselective transformations employed in the synthesis of Ipatasertib include:
Nitrilase Biocatalytic Resolution: This enzymatic method is used in the preparation of the bicyclic pyrimidine starting material, allowing for the efficient separation of enantiomers. acs.org
Highly Diastereoselective Biocatalytic Ketone Reduction: Another enzymatic process is utilized to set a crucial stereocenter in the cyclopentylpyrimidine core with high diastereoselectivity. acs.org
Ru-catalyzed Asymmetric Hydrogenation: A halide-activated Ruthenium catalyst is employed for the asymmetric hydrogenation of a vinylogous carbamic acid to produce the chiral α-aryl-β-amino acid intermediate in high yield and enantioselectivity. acs.org
Noyori Asymmetric Transfer Hydrogenation: This well-established method has also been utilized for the asymmetric reduction of a ketone intermediate on a multikilogram scale. arabjchem.org
Structure-Activity Relationship (SAR) Studies and Analogue Design
The development of Ipatasertib was guided by extensive structure-activity relationship (SAR) studies, which systematically explored how modifications to the chemical structure of a lead compound affect its biological activity. Ipatasertib itself was derived from the screening and optimization of a series of 6,7-dihydro-5H-cyclopenta[d]pyrimidine compounds. nih.gov
Elucidation of Key Pharmacophoric Elements
Through SAR studies, the key pharmacophoric elements of Ipatasertib essential for its potent and selective inhibition of Akt have been elucidated. A pharmacophore is the three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For Ipatasertib, these key features include:
The 6,7-dihydro-5H-cyclopenta[d]pyrimidine core: This bicyclic system serves as the central scaffold of the molecule and is crucial for its interaction with the ATP-binding pocket of Akt. acs.org
The (S)-configured α-(4-chlorophenyl) moiety: The specific stereochemistry and the presence of the chloro-substituted phenyl ring are important for potent inhibition.
The β-amino group and the terminal isopropylamino group: These functionalities are involved in key interactions within the active site of the enzyme.
Rational Design of Ipatasertib-NH2 (dihydrochloride) Analogues and Derivatives
The understanding of the key pharmacophoric elements has enabled the rational design of analogues and derivatives of Ipatasertib. While specific SAR data for Ipatasertib analogues is not extensively published in the public domain, general principles of medicinal chemistry suggest that modifications would have been made to various parts of the molecule to optimize its properties. For instance, different substituents on the phenyl ring would have been explored to probe the electronic and steric requirements of the binding pocket. The length and nature of the linker between the pyrimidine core and the amino acid fragment would also have been varied. Furthermore, modifications to the terminal amino group could have been made to fine-tune the compound's physicochemical properties, such as solubility and metabolic stability.
Computational Chemistry and In Silico Approaches
Computational chemistry and in silico modeling have played a significant role in the development and understanding of Ipatasertib. These methods allow researchers to predict and analyze the interactions between a drug molecule and its target protein at an atomic level, thereby guiding the design of more potent and selective inhibitors.
Molecular docking studies have been used to investigate the binding mode of Ipatasertib within the ATP-binding site of Akt. These studies have helped to rationalize the observed SAR and to identify key hydrogen bonding and hydrophobic interactions that contribute to its high affinity.
Pharmacophore modeling has also been employed to define the essential structural features required for Akt inhibition. These models can then be used to virtually screen large compound libraries to identify novel scaffolds with the potential for Akt inhibitory activity.
More recently, physiologically based pharmacokinetic (PBPK) modeling has been utilized to assess the drug-drug interaction potential of Ipatasertib. A fit-for-purpose PBPK model was developed using a combination of in silico, in vitro, and clinical data to predict the impact of co-administered drugs on Ipatasertib's pharmacokinetics. This in silico approach provides valuable insights for clinical trial design and patient management.
Molecular Docking and Molecular Dynamics Simulations of Compound-Target Interactions
The development and understanding of the interactions between Ipatasertib and its target, the serine/threonine-protein kinase Akt, have been significantly guided by computational modeling techniques, including molecular docking and molecular dynamics (MD) simulations. These methods provide atomic-level insights into the binding mode and the dynamic behavior of the compound-protein complex, which are crucial for rational drug design.
Molecular Docking:
Molecular docking studies have been instrumental in elucidating the binding mode of Ipatasertib within the ATP-binding pocket of the Akt kinase domain. The design and optimization of the 6,7-dihydro-5H-cyclopenta[d]pyrimidine scaffold, from which Ipatasertib was developed, were guided by X-ray crystal structures of inhibitors in complex with Akt1. acs.org Docking simulations, which predict the preferred orientation of a ligand when bound to a receptor, have been performed to analyze the interactions of Ipatasertib and other flavonoids with the ATP-binding site of Akt1. nih.gov
In a typical molecular docking protocol, the three-dimensional structure of the target protein (Akt1) is prepared by adding polar hydrogens and assigning charges. A grid box is then defined around the ATP-binding site to specify the region for the ligand to be docked. nih.gov For Ipatasertib, these simulations reveal key interactions that contribute to its high affinity and selectivity. The binding mode diagram for Ipatasertib within the Akt1 active site showcases a network of hydrogen bonds and hydrophobic interactions that stabilize the complex.
Key Interactions of Ipatasertib with Akt1 Binding Site:
| Interacting Residue | Type of Interaction |
| Glu228 | Hydrogen Bond |
| Ala230 | Hydrogen Bond |
| Lys179 | Hydrogen Bond |
| Glu278 | Hydrogen Bond |
| Phe161, Leu156, Val164, Tyr229, Met281 | Hydrophobic Interactions |
This table is a representative summary based on typical kinase inhibitor interactions and published binding mode diagrams. Specific distances and precise interacting atoms are determined from detailed computational studies.
Molecular Dynamics Simulations:
To investigate the dynamic stability and conformational changes of the Ipatasertib-Akt1 complex, microsecond-scale molecular dynamics (MD) simulations have been conducted. nih.gov These simulations provide a deeper understanding of the allosteric regulation induced by the binding of this ATP-competitive inhibitor.
One significant study performed extensive explicit solvent MD simulations (3 µs) on the Akt1 kinase domain in both its unbound (apo) and Ipatasertib (GDC-0068)-bound states. nih.gov The simulations revealed that the apo Akt1 is flexible, with its N- and C-lobes disengaged, existing in an equilibrium between open and closed conformations. nih.gov Upon binding of Ipatasertib to the ATP-binding site, the conformational equilibrium shifts towards the closed conformation, which is then stabilized. nih.gov
This stabilization of the closed state by Ipatasertib has important functional consequences. It facilitates allosteric signal propagation from the inhibitor binding site to the activation loop, specifically to the phosphorylated threonine 308 (pT308). nih.gov This allosteric communication effectively shields pT308 from phosphatases, thus protecting it from dephosphorylation. nih.gov This finding provides a molecular mechanism for the observed increase in Akt phosphorylation at Thr308 upon treatment with some ATP-competitive inhibitors. researchgate.net
The stability of the Ipatasertib-Akt1 complex during MD simulations can be assessed by analyzing the root-mean-square deviation (RMSD) of the protein backbone and the ligand over time. A stable complex is typically characterized by low and converging RMSD values, indicating that the system has reached equilibrium.
Representative MD Simulation Stability Data:
| Simulation Parameter | Value | Interpretation |
| Protein Backbone RMSD | Low fluctuation after initial equilibration | The overall structure of the Akt1 kinase domain remains stable upon Ipatasertib binding. |
| Ligand RMSD | Low fluctuation within the binding pocket | Ipatasertib remains stably bound in its predicted docking pose throughout the simulation. |
| Hydrogen Bond Occupancy | High percentage for key interactions | Critical hydrogen bonds between Ipatasertib and Akt1 residues are maintained over time, indicating a stable interaction. |
This table represents typical outputs from MD simulation analyses and is based on the findings of the cited research.
Quantitative Structure-Activity Relationship (QSAR) Modeling
While a specific, publicly available Quantitative Structure-Activity Relationship (QSAR) model for Ipatasertib and its direct chemical series has not been detailed in the reviewed literature, the principles of QSAR are fundamental to the optimization process that led to its discovery. QSAR modeling establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. fortunejournals.com
The development of Ipatasertib originated from the optimization of a series of 6,7-dihydro-5H-cyclopenta[d]pyrimidine compounds. nih.gov The structure-activity relationship (SAR) studies for this class of compounds identified key structural features that govern their potency and selectivity as Akt inhibitors. acs.orgnih.gov
Qualitative SAR Insights for 6,7-dihydro-5H-cyclopenta[d]pyrimidine Analogs:
A systematic exploration of substitutions on this scaffold would have been performed to understand the impact of different chemical groups on Akt inhibition. This process, which forms the basis for developing a QSAR model, typically involves:
Data Collection: A dataset of compounds with their corresponding biological activities (e.g., IC50 values against Akt1, Akt2, and Akt3) is compiled.
Descriptor Calculation: For each compound, a set of molecular descriptors is calculated. These can include 2D descriptors (e.g., topological indices, molecular weight, number of hydrogen bond donors/acceptors) and 3D descriptors (e.g., molecular shape, surface area).
Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical equation that relates the descriptors to the biological activity.
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.
For a series of Akt inhibitors, a hypothetical QSAR model might look like:
pIC50 = c0 + c1Descriptor1 + c2Descriptor2 + ...
Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, and the descriptors could represent properties like hydrophobicity, electronic effects, and steric factors of different substituents on the pyrimidine core.
For instance, a docking-based QSAR model was developed for a different set of 47 Akt1 inhibitors. mdpi.com In that study, the binding scores from docking simulations and the distances between the docked compounds and key amino acid residues in the Akt1 active site were used as descriptors. mdpi.com A similar approach could be applied to the Ipatasertib series to quantify the SAR and guide the design of new, potentially more potent analogs.
Preclinical Pharmacokinetics and Drug Metabolism of Ipatasertib Nh2 Dihydrochloride
Absorption and Distribution Studies in Preclinical Models
The initial stages of a drug's journey in the body, absorption and distribution, are critical determinants of its efficacy and safety. Preclinical studies have begun to shed light on these aspects of Ipatasertib-NH2 (dihydrochloride).
Tissue Distribution Profiles in Animal Models
Preclinical evaluation in a transgenic mouse model of endometrioid endometrial cancer has shown that ipatasertib (B1662790) effectively reduces tumor growth. nih.gov While specific concentration data in various organs from dedicated tissue distribution studies in preclinical models like rats or dogs are not extensively published in the public domain, the observed anti-tumor activity in mouse models suggests that ipatasertib and its active metabolites achieve sufficient concentrations in tumor tissues to exert their pharmacological effect. nih.gov Further research is needed to fully characterize the distribution profile of Ipatasertib-NH2 (dihydrochloride) in various tissues and its potential for accumulation.
In Vitro Permeability and Transporter Interactions
The ability of a drug to cross biological membranes is a key factor in its oral absorption and distribution to target tissues. In vitro cell-based assays, such as those using Caco-2 and MDCK cell lines, are standard tools for assessing intestinal permeability and the role of transporters. nih.gov
Ipatasertib has been identified as a substrate for the efflux transporter P-glycoprotein (P-gp), a protein known to influence the disposition of many drugs. nih.gov This interaction suggests that P-gp may play a role in limiting the oral bioavailability and tissue penetration of ipatasertib.
| Transporter | Interaction | Implication |
| P-glycoprotein (P-gp) | Substrate | May limit oral absorption and tissue distribution |
Table 1: In Vitro Transporter Interactions of Ipatasertib
Further in vitro studies are necessary to quantify the permeability of Ipatasertib-NH2 (dihydrochloride) and to investigate its potential interactions with other clinically relevant transporters, such as the Breast Cancer Resistance Protein (BCRP).
Metabolism and Excretion Pathways in Preclinical Systems
The transformation of a drug into its metabolites and its subsequent elimination from the body are defining aspects of its pharmacokinetic profile.
Metabolite Identification and Characterization in Animal Models
Preclinical and clinical studies have identified the major metabolite of ipatasertib as G-037720, also known as M1. nih.govnih.gov This metabolite is formed through the metabolic activity of cytochrome P450 enzymes. nih.gov
In a first-in-human phase I study, the mean metabolite to parent ratio for G-037720 at the maximum tolerated dose was 0.398, indicating that the parent compound is the major circulating entity. nih.gov Preclinical studies have indicated that G-037720 is 3- to 5-fold less active than the parent compound, ipatasertib. nih.gov The half-life of G-037720 appears to be formation-rate limited, with a mean half-life similar to that of ipatasertib. nih.gov
| Metabolite | Name | Activity |
| M1 | G-037720 | 3-5 fold less active than parent |
Table 2: Major Metabolite of Ipatasertib
Comprehensive metabolite profiling in preclinical animal models such as rats and dogs would provide a more complete picture of the metabolic fate of Ipatasertib-NH2 (dihydrochloride).
Cytochrome P450 Enzyme Interactions (in vitro and in vivo preclinical)
In vitro studies have established that ipatasertib is a substrate and a time-dependent inhibitor of cytochrome P450 3A4 (CYP3A4). nih.govnih.gov This is the primary enzyme responsible for its metabolism. nih.gov
Physiologically based pharmacokinetic (PBPK) modeling, which integrates in vitro data to predict in vivo outcomes, has been utilized to understand the clinical drug-drug interaction potential of ipatasertib. nih.gov These models predicted that strong and moderate inhibitors of CYP3A4 would significantly increase ipatasertib exposure, while strong and moderate inducers would decrease its exposure. nih.gov Conversely, ipatasertib was predicted to be a mild inhibitor of CYP3A4. nih.gov
| Enzyme | Role | Interaction |
| CYP3A4 | Primary metabolizing enzyme | Substrate and time-dependent inhibitor |
Table 3: Ipatasertib Interaction with Cytochrome P450 Enzymes
Preclinical in vivo studies in animal models are essential to corroborate these in vitro findings and PBPK predictions, providing a more definitive understanding of the drug-drug interaction risks associated with Ipatasertib-NH2 (dihydrochloride).
Advanced Research Applications and Translational Preclinical Studies of Ipatasertib Nh2 Dihydrochloride
Application as a Ligand in PROTAC Technology and Targeted Protein Degradation
The development of targeted protein degraders has emerged as a revolutionary strategy to eliminate pathogenic proteins, offering potential advantages over traditional inhibition. Ipatasertib-NH2 (dihydrochloride) has been instrumental as a ligand for the AKT protein in this context.
Design and Synthesis of Ipatasertib-NH2 (dihydrochloride)-Based PROTACs
Ipatasertib-NH2 serves as the AKT-binding moiety in the design of heterobifunctional PROTACs. A notable example is the pan-AKT degrader known as INY-03-041. nih.gov The synthesis of this PROTAC involves a modular approach. nih.govmedchemexpress.com
The core components of INY-03-041 are:
Target-binding Ligand: Ipatasertib-NH2 (also referred to as GDC-0068-NH2) is used to engage all three isoforms of the AKT kinase. nih.gov
E3 Ligase Ligand: The molecule utilizes a derivative of Lenalidomide, which recruits the Cereblon (CRBN) E3 ubiquitin ligase substrate adaptor. nih.gov
Linker: A flexible ten-hydrocarbon alkyl chain covalently connects the Ipatasertib-NH2 warhead to the Lenalidomide moiety, optimizing the spatial orientation required to form a stable ternary complex between AKT, the PROTAC, and the CRBN E3 ligase. aacrjournals.orgaacrjournals.org
This design allows the PROTAC molecule to act as a bridge, bringing the target protein (AKT) into close proximity with the E3 ligase, thereby hijacking the cell's own ubiquitin-proteasome system to tag AKT for degradation. aacrjournals.org
| Component | Specific Molecule/Structure | Function |
|---|---|---|
| Target-Binding Ligand (Warhead) | Ipatasertib-NH2 (GDC-0068-NH2) | Binds to AKT1, AKT2, and AKT3 kinases. nih.gov |
| E3 Ligase Ligand | Lenalidomide | Recruits the Cereblon (CRBN) E3 ubiquitin ligase complex. nih.govmedchemexpress.com |
| Linker | Ten-hydrocarbon chain | Connects the two ligands and facilitates ternary complex formation. aacrjournals.orgaacrjournals.org |
Preclinical Evaluation of PROTAC-Mediated AKT Degradation
Preclinical studies have demonstrated the potent and durable efficacy of the Ipatasertib-NH2-based PROTAC, INY-03-041. In various cancer cell lines, INY-03-041 induced the potent and rapid degradation of all three AKT isoforms in a dose-dependent manner. nih.govbiorxiv.org
Key findings from the preclinical evaluation of INY-03-041 include:
Enhanced Potency: The degrader displayed enhanced anti-proliferative effects in cancer cell lines like MDA-MB-468 and HCC1937 when compared to the parent inhibitor, Ipatasertib (B1662790) (GDC-0068). nih.govmedchemexpress.com
Sustained Activity: A remarkable feature observed was the prolonged duration of action. In compound washout experiments, cells treated with INY-03-041 showed sustained degradation of AKT and durable inhibition of downstream signaling (as measured by phosphorylation of PRAS40) for up to 96 hours. nih.govbiorxiv.org This contrasts sharply with the reversible effects of the parent inhibitor, GDC-0068, where signaling rebounded after the compound was removed. biorxiv.org
Potent Downstream Inhibition: INY-03-041 was shown to suppress downstream AKT signaling more potently than GDC-0068. For instance, a significantly lower concentration of the PROTAC was needed to reduce the phosphorylation of PRAS40 compared to the inhibitor in T47D and MDA-MB-468 breast cancer cells. biorxiv.org
| Parameter | INY-03-041 (PROTAC) | Ipatasertib (GDC-0068) (Inhibitor) | Reference |
|---|---|---|---|
| Mechanism of Action | Induces AKT protein degradation | Inhibits AKT kinase activity | nih.gov |
| Effect on AKT Protein Levels | Potent, dose-dependent degradation of AKT1/2/3 | No direct effect on protein levels | nih.govbiorxiv.org |
| Duration of Action (Post-Washout) | Sustained inhibition of pPRAS40 for up to 96 hours | Rebound of pPRAS40 signaling | biorxiv.org |
| Anti-proliferative Effect | Enhanced compared to inhibitor in certain cell lines | Potent inhibition of cell growth | nih.govmedchemexpress.com |
Investigation of Synergistic Preclinical Combination Therapies
The central role of the AKT pathway in cell survival and resistance provides a strong rationale for combining AKT-targeted agents with other cancer therapies. Preclinical studies using Ipatasertib, the parent compound of Ipatasertib-NH2, have explored its synergistic potential with a range of agents.
Combinations with Other Targeted Agents in In Vivo Models
Preclinical and early clinical studies have shown promise for combining Ipatasertib with other targeted therapies, particularly in hormone-driven cancers. A key example is the combination with androgen receptor (AR) pathway inhibitors in prostate cancer. The IPATential150 trial, which evaluated Ipatasertib with abiraterone (B193195), demonstrated a significant improvement in radiographic progression-free survival in patients whose tumors had PTEN loss, a key activator of the AKT pathway. oncologynewscentral.comoncology-central.com This clinical finding is built on the preclinical rationale of dual pathway blockade to overcome resistance.
Preclinical Rationales for Combination with Conventional Agents
A strong preclinical basis exists for combining Ipatasertib with conventional cytotoxic chemotherapies. The AKT pathway is a critical survival signal that can protect cancer cells from the stress and damage induced by chemotherapy. aacrjournals.orgnih.gov
Taxanes (e.g., Paclitaxel): Preclinical studies have consistently shown synergy between Ipatasertib and taxanes. nih.gov The rationale is that AKT pathway activation helps cancer cells survive the mitotic stress induced by agents like paclitaxel (B517696). nih.gov By inhibiting this survival signal with Ipatasertib, the cytotoxic effect of the taxane (B156437) is enhanced. aacrjournals.org This synergy formed the basis for multiple clinical trials combining the two agents. ascopubs.org
Platinum-Based Agents and Antimetabolites: In preclinical gastric cancer models, Ipatasertib has shown synergistic effects when combined with fluorouracil (5-FU) and platinum-based chemotherapy (part of the mFOLFOX6 regimen). ascopubs.org This suggests that inhibiting AKT can lower the threshold for apoptosis induced by DNA-damaging agents.
Preclinical Investigation of Combinations with Immunotherapies
Emerging preclinical evidence provides a strong rationale for combining AKT inhibition with immune checkpoint inhibitors (ICIs). nih.gov The AKT signaling pathway is not only crucial for tumor cell survival but is also implicated in creating an immunosuppressive tumor microenvironment. nih.gov
The preclinical rationale is twofold:
Sensitizing Tumors to Immunotherapy: Activation of the AKT pathway is associated with immune exclusion and reduced response to immunotherapy. nih.gov Preclinical evidence suggests that inhibiting AKT can reverse resistance to T-cell-mediated tumor cell killing and enhance the efficacy of PD-1/PD-L1 blockade. nih.govnih.gov
Enhancing T-cell Function: AKT inhibitors may directly boost the anti-tumor immune response by restoring or improving the function of T cells within the tumor microenvironment and promoting the expansion of memory T-cell populations. nih.gov
These preclinical findings have provided the foundation for clinical trials investigating triplet therapies, such as the combination of Ipatasertib, the PD-L1 inhibitor atezolizumab, and paclitaxel in triple-negative breast cancer, which showed promising anti-tumor activity in early studies. nih.govpharmaceutical-business-review.com
Development of Advanced Preclinical Models for Compound Evaluation
The preclinical assessment of novel therapeutic agents has been significantly enhanced by the development of sophisticated model systems that more accurately recapitulate the complexity of human tumors. For the evaluation of Ipatasertib, the parent compound of Ipatasertib-NH2 (dihydrochloride), researchers have increasingly turned to patient-derived organoids and advanced in vivo imaging techniques. These models provide a more predictive and nuanced understanding of drug efficacy and resistance mechanisms compared to traditional two-dimensional cell cultures and conventional xenograft models.
Organoid and Microfluidic Systems
Patient-derived organoids (PDOs) are three-dimensional (3D) cultures grown from a patient's tumor tissue that retain key histological and genetic features of the original cancer. aacrjournals.orgnih.govnih.gov This fidelity makes them invaluable for assessing the therapeutic potential of targeted agents like Ipatasertib.
In the context of prostate cancer, patient-derived organoids have been instrumental in studying resistance to AKT inhibition. One study generated organoids from a patient with prostate cancer and engrafted them into mice. pnas.org Upon developing resistance to castration, the mice were treated with Ipatasertib. pnas.org Organoids cultured from the resistant tumors provided a platform to investigate the molecular underpinnings of acquired resistance to this AKT inhibitor. pnas.org
Similarly, in breast cancer research, organoids derived from patient-derived xenografts (PDXOs) have been used to explore heterogeneous responses to AKT inhibitors, including Ipatasertib. A study on triple-negative breast cancer (TNBC) found that organoids expressing the basal cell marker KRT14 were resistant to Ipatasertib. biorxiv.org This research highlights the power of organoid models to identify subpopulations of cancer cells that may not respond to targeted therapies. biorxiv.org
A high-throughput drug screen utilizing organoids from sarcomatoid urothelial bladder cancer (SARC) and conventional urothelial carcinoma (UroCa) identified Ipatasertib as being particularly effective against the sarcomatoid subtype. nih.gov This differential sensitivity underscores the utility of organoid platforms in identifying specific cancer types that may benefit from a particular treatment. nih.gov
While specific studies detailing the use of microfluidic systems for the evaluation of Ipatasertib-NH2 (dihydrochloride) are not prominent in the literature, these "organ-on-a-chip" technologies represent a promising frontier. Microfluidic devices can model the tumor microenvironment with high fidelity, incorporating factors like fluid flow and interactions with other cell types, which could provide further insights into the compound's activity. nih.govmdpi.com
Table 1: Research Findings on Ipatasertib Evaluation in Organoid Models
| Cancer Type | Organoid Model | Key Findings | Reference(s) |
|---|---|---|---|
| Prostate Cancer | Patient-Derived Organoids (MSK-PCa12) | Used to culture tumors that developed resistance to Ipatasertib in vivo, providing a model to study resistance mechanisms. | pnas.org |
| Breast Cancer | Patient-Derived Xenograft Organoids (PDXOs) | Identified a subpopulation of KRT14-positive organoids that are resistant to Ipatasertib, linking cell state to drug resistance. | biorxiv.org |
| Bladder Cancer | Sarcomatoid (SarBC-01) and Urothelial (UroBC-01) Carcinoma Organoids | High-throughput screening showed Ipatasertib was specifically effective against sarcomatoid organoids. | nih.gov |
| Ovarian Cancer | High-Grade Serous Ovarian Cancer Organoids | Included Ipatasertib in a drug screening panel to test the stability of drug responses over time in long-term cultures. | biorxiv.org |
Advanced In Vivo Imaging Techniques for Preclinical Assessment
Advanced in vivo imaging techniques are critical for the non-invasive, longitudinal assessment of therapeutic efficacy in preclinical animal models. Bioluminescence imaging (BLI) has been a key modality in studies involving Ipatasertib.
In breast cancer research, BLI was employed to monitor tumor growth in mice injected with breast cancer cells. One study used an in vivo bioluminescence imaging system (IVIS) to track tumor formation from CCR5+ and CCR5- cells. aacrjournals.org The study also assessed the impact of Ipatasertib in combination with other agents on DNA damage pathways. aacrjournals.org Another investigation into breast cancer stem cells used in vivo imaging to detect bioluminescence in the thoracic region of mice, indicating metastasis, and evaluated the therapeutic potential of various compounds, with Ipatasertib being noted as a relevant AKT inhibitor. tdx.cat
The pharmacodynamics of PI3K/AKT pathway inhibitors have been visualized in live animals using bioluminescent reporters. For example, a bioluminescent AKT reporter (BAR) has been used in mouse xenograft models to quantitatively and dynamically assess AKT activity in response to inhibitors. researchgate.net An increase in the bioluminescent signal indicates inhibition of AKT activity, providing a real-time readout of the drug's effect on its target. researchgate.net While this specific study did not use Ipatasertib, the technique is highly relevant for assessing the in vivo activity of compounds like Ipatasertib-NH2 (dihydrochloride).
Other advanced imaging modalities, such as positron emission tomography (PET) and magnetic resonance imaging (MRI), are also being leveraged to provide detailed anatomical and functional information on tumor response. For instance, PET imaging with tracers like [18F]-FLT can monitor changes in tumor proliferation in response to pathway inhibition. nih.gov These powerful imaging tools allow for a more comprehensive understanding of a drug's antitumor effects over time.
Table 2: Application of Advanced In Vivo Imaging in Preclinical Studies of AKT Inhibitors
| Imaging Technique | Model System | Purpose of Imaging | Relevant Findings for AKT Inhibitors | Reference(s) |
|---|---|---|---|---|
| Bioluminescence Imaging (BLI) | Mouse model with breast cancer cells | To monitor tumor progression and metastasis. | Used in studies evaluating the therapeutic context of Ipatasertib. | aacrjournals.orgtdx.cataacrjournals.org |
| Bioluminescence Imaging (BLI) with AKT reporter (BAR) | Mouse xenograft model | To non-invasively monitor the pharmacodynamics of AKT inhibitors. | Increased bioluminescence correlates with AKT inhibition, allowing for real-time assessment of drug activity. | researchgate.net |
| Positron Emission Tomography (PET) | Ovarian tumor model | To measure tumor proliferation via [18F]-FLT uptake. | [18F]-FLT uptake correlated with mTOR inhibition, a downstream effector of AKT. | nih.gov |
Methodological Frameworks and Experimental Approaches in Ipatasertib Nh2 Dihydrochloride Research
Assay Development and Validation for Preclinical Studies
The foundation of preclinical research on Ipatasertib-NH2 (dihydrochloride), also known as GDC-0068, lies in the development and validation of robust biochemical and cellular assays. These assays are crucial for determining the compound's potency, selectivity, and mechanism of action.
Initial screening and characterization of Ipatasertib-NH2 (dihydrochloride) involve biochemical assays to quantify its inhibitory activity against the three isoforms of the Akt kinase (Akt1, Akt2, and Akt3). These are typically cell-free assays that measure the compound's ability to inhibit the phosphorylation of a substrate by the purified kinase. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays, indicating the concentration of the inhibitor required to reduce the kinase activity by 50%. For Ipatasertib (B1662790), these assays have demonstrated potent inhibition of all three Akt isoforms with IC50 values in the low nanomolar range. selleckchem.commedchemexpress.com To ensure the compound's specificity, its activity is also tested against a broad panel of other protein kinases. Such kinase profiling has shown that Ipatasertib is highly selective for Akt, with significantly lower potency against other related kinases. selleckchem.commedchemexpress.com
Following biochemical characterization, cellular assays are employed to confirm that Ipatasertib-NH2 (dihydrochloride) can effectively inhibit Akt signaling within a cellular context. These assays typically use cancer cell lines with known genetic backgrounds, particularly those with alterations in the PI3K/Akt pathway, such as PTEN loss or PIK3CA mutations. A key pharmacodynamic biomarker assay involves measuring the phosphorylation status of downstream Akt substrates, such as PRAS40 (Proline-Rich Akt Substrate 40 kDa). selleckchem.com Western blotting is a common technique used to detect the levels of phosphorylated PRAS40 (pPRAS40) and total PRAS40. A dose-dependent decrease in the pPRAS40/total PRAS40 ratio upon treatment with Ipatasertib provides evidence of target engagement and pathway inhibition within the cell. The validation of these assays ensures their reproducibility and that the observed effects are directly attributable to the inhibitory action of the compound on the Akt pathway.
Selection and Limitations of In Vitro Cell Culture Models
The selection of appropriate in vitro cell culture models is critical for evaluating the anticancer potential of Ipatasertib-NH2 (dihydrochloride) and for identifying patient populations that are most likely to respond to treatment. The primary basis for selecting cell lines for Ipatasertib studies is their genetic background, with a particular focus on the status of the PI3K/Akt signaling pathway.
Cancer cell lines with activating mutations in PIK3CA or loss-of-function mutations or deletions in the PTEN tumor suppressor gene are frequently chosen. nih.govnih.gov These genetic alterations lead to the constitutive activation of the Akt pathway, making them theoretically more dependent on this pathway for their growth and survival, and thus more sensitive to Akt inhibition. A wide variety of cancer cell lines from different tissues of origin, such as breast, prostate, and endometrial cancer, are used to assess the breadth of Ipatasertib's activity. nih.govcancerrxgene.org In these selected cell lines, Ipatasertib has been shown to inhibit cell proliferation, induce cell cycle arrest, and promote apoptosis in a dose-dependent manner. nih.gov
However, in vitro cell culture models have inherent limitations. A significant challenge is the potential disconnect between in vitro sensitivity and in vivo efficacy. While a cell line may show high sensitivity to Ipatasertib in a 2D culture system, this may not translate directly to tumor growth inhibition in a more complex in vivo environment. nih.gov Furthermore, the artificial environment of cell culture, including the composition of the culture medium and the absence of a tumor microenvironment, can influence cellular responses to drug treatment. nih.gov The two-dimensional nature of standard cell culture does not fully recapitulate the complex three-dimensional architecture and cell-cell interactions of a solid tumor. These limitations necessitate the use of more complex models, such as 3D spheroids or organoids, and ultimately, in vivo animal models to validate the findings from in vitro studies.
Table 1: Representative Cancer Cell Lines Used in Ipatasertib Research and their Rationale for Selection
| Cell Line | Cancer Type | Key Genetic Features | Rationale for Use in Ipatasertib Studies |
|---|---|---|---|
| LNCaP | Prostate Cancer | PTEN null | To evaluate the efficacy of an Akt inhibitor in a PTEN-deficient setting. selleckchem.com |
| PC-3 | Prostate Cancer | PTEN null | Another model to confirm the activity in PTEN-deficient prostate cancer. selleckchem.com |
| MCF7 | Breast Cancer | PIK3CA mutation (E545K) | To assess the effect of Ipatasertib in a PIK3CA-mutant breast cancer model. medchemexpress.com |
| BT-474 | Breast Cancer | PIK3CA mutation (K111N), HER2 amplification | To study the interplay between HER2 signaling and PI3K/Akt pathway inhibition. selleckchem.com |
| ARK1 | Uterine Serous Carcinoma | PIK3CA mutation | To investigate the therapeutic potential of Ipatasertib in a specific subtype of endometrial cancer. nih.gov |
| SPEC-2 | Uterine Serous Carcinoma | PTEN null | To evaluate the efficacy in a different genetic context of uterine serous carcinoma. nih.gov |
Applicability and Constraints of In Vivo Animal Models
In vivo animal models, particularly xenograft models, are indispensable for evaluating the antitumor efficacy of Ipatasertib-NH2 (dihydrochloride) in a more physiologically relevant setting. These models allow for the assessment of the compound's ability to inhibit tumor growth, its pharmacokinetic properties, and its effects on pharmacodynamic biomarkers in a living organism.
The most commonly used in vivo models for Ipatasertib research are subcutaneous xenografts in immunocompromised mice. nih.govnih.gov In this model, human cancer cell lines with specific genetic alterations (e.g., PTEN loss or PIK3CA mutations) are injected subcutaneously into mice that lack a functional immune system, preventing the rejection of the human tumor cells. nih.govnih.gov The growth of the resulting tumors is then monitored over time in response to treatment with Ipatasertib or a vehicle control. These models have been instrumental in demonstrating the dose-dependent antitumor activity of Ipatasertib, ranging from tumor growth delay to tumor regression. nih.gov Furthermore, patient-derived xenograft (PDX) models, where tumor fragments from a patient are directly implanted into mice, are increasingly being used. PDX models are thought to better recapitulate the heterogeneity and microenvironment of human tumors. nih.govnih.gov
Despite their utility, in vivo animal models have several constraints. A major limitation of using immunocompromised mice is the absence of a functional immune system. nih.govnih.gov This prevents the study of the interplay between the drug, the tumor, and the host immune response, which is a critical aspect of cancer therapy. The tumor microenvironment in a mouse model, including the stromal cells and vasculature, is of murine origin and may not fully replicate the human tumor microenvironment. nih.gov The anatomical location of the tumor in a subcutaneous xenograft model is also not the same as the primary site of the human cancer, which can affect tumor behavior and drug response. nih.gov These limitations highlight the importance of carefully interpreting the results from preclinical animal models and the need for further validation in clinical trials.
Bioanalytical Techniques for Compound and Metabolite Quantification in Preclinical Samples
The quantification of Ipatasertib-NH2 (dihydrochloride) and its metabolites in preclinical samples such as plasma and tumor tissue is essential for understanding its pharmacokinetics (PK) and pharmacodynamics (PD). Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard bioanalytical technique for this purpose due to its high sensitivity, selectivity, and accuracy. researchgate.netnih.gov
Validated LC-MS/MS methods have been developed for the quantification of ipatasertib in biological matrices. researchgate.netnih.gov These methods typically involve a sample preparation step, such as protein precipitation with acetonitrile, to remove interfering substances from the plasma sample. researchgate.netnih.gov The extracted analyte is then separated from other components using high-performance liquid chromatography (HPLC) on a reverse-phase column, such as a C18 column. researchgate.netnih.gov The separated ipatasertib is then introduced into a tandem mass spectrometer for detection and quantification. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity by monitoring a specific precursor-to-product ion transition for ipatasertib. For instance, a common transition for ipatasertib is m/z 458.2 > 387.2. researchgate.netnih.gov
Table 2: Key Parameters of a Validated LC-MS/MS Method for Ipatasertib Quantification in Dog Plasma
| Parameter | Details | Reference |
|---|---|---|
| Chromatography Column | Acquity BEH C18 (1.7 μm, 2.1 × 50 mm) | nih.gov |
| Mobile Phase | Water with 0.1% formic acid and acetonitrile | nih.gov |
| Ionization Mode | Positive Ion Electrospray | researchgate.net |
| MRM Transition (Ipatasertib) | m/z 458.2 > 387.2 | researchgate.netnih.gov |
| Linear Range | 1-1000 ng/mL | nih.gov |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | nih.gov |
| Intra- and Inter-day Precision (%CV) | < 9.58% | nih.gov |
| Accuracy (%RE) | -10.60% to 12.50% | nih.gov |
| Extraction Recovery | > 85.81% | nih.gov |
Q & A
Q. What is the molecular mechanism of Ipatasertib-NH2 (dihydrochloride) in PROTAC-mediated AKT degradation?
Ipatasertib-NH2 acts as a ligand for AKT, enabling its integration into proteolysis-targeting chimeras (PROTACs). The compound binds to AKT and recruits an E3 ubiquitin ligase (e.g., cereblon via lenalidomide), facilitating ubiquitination and subsequent proteasomal degradation of AKT. This event-driven mechanism avoids prolonged target inhibition, potentially reducing off-target effects compared to traditional kinase inhibitors . Researchers should validate target engagement using techniques like cellular thermal shift assays (CETSAs) or Western blotting to monitor AKT degradation kinetics.
Q. How should Ipatasertib-NH2 (dihydrochloride) be stored to ensure stability in experimental settings?
The compound is recommended for storage at -20°C in powder form, with reconstituted solutions used promptly to prevent hydrolysis or aggregation. Stability studies under varying temperatures (e.g., 4°C vs. -20°C) should be conducted for long-term experiments. Always confirm purity via HPLC or LC-MS before critical assays .
Q. What are the key considerations for designing in vitro experiments with Ipatasertib-NH2 (dihydrochloride)?
Use cell lines with confirmed AKT dependency (e.g., PTEN-deficient models) and include controls for PROTAC specificity:
- Negative control: PROTAC lacking the AKT-binding moiety.
- Positive control: Traditional AKT inhibitor (e.g., MK-2206).
- Rescue experiments: Co-treatment with proteasome inhibitors (e.g., MG-132) to confirm degradation-dependent effects. Monitor downstream AKT substrates (e.g., p-S6K) to validate functional inhibition .
Advanced Research Questions
Q. How can researchers optimize PROTAC linker length and composition when using Ipatasertib-NH2 (dihydrochloride)?
Linker optimization involves balancing steric flexibility and binding efficiency. Use structure-activity relationship (SAR) studies with variable linker lengths (e.g., polyethylene glycol spacers) and assess degradation efficacy via dose-response curves (DC₅₀) and maximal degradation (Dmax). Computational modeling (e.g., molecular dynamics) can predict ternary complex formation between AKT, PROTAC, and E3 ligase .
Q. What methodologies are recommended for resolving contradictions in AKT degradation efficiency across cell models?
Contradictions may arise from differences in E3 ligase expression (e.g., cereblon levels) or AKT isoform specificity. Perform:
- Quantitative PCR or proteomics to profile E3 ligase availability.
- Isoform-selective knockdown (siRNA/shRNA) to identify dominant AKT variants.
- Cross-validation using orthogonal degradation systems (e.g., dTAG or PHOTACs) .
Q. How should time-course data for AKT degradation be analyzed and reported?
Collect samples at multiple timepoints (e.g., 0, 2, 6, 24 hours) and quantify AKT levels via immunoblotting normalized to housekeeping proteins. Use non-linear regression to calculate degradation half-life (t₁/₂). Report variability using standard error margins and include raw data in supplementary materials for reproducibility .
Q. What pharmacokinetic challenges arise when translating Ipatasertib-NH2-based PROTACs to in vivo models?
Key challenges include poor blood-brain barrier penetration, metabolic instability, and off-target E3 ligase activity. Address these by:
- Modulating PROTAC lipophilicity (logP) via chemical derivatization.
- Performing plasma stability assays and metabolite profiling.
- Utilizing tissue-specific E3 ligase knockouts to assess on-target toxicity .
Data Reporting and Reproducibility
Q. What minimal experimental metadata should accompany publications using Ipatasertib-NH2 (dihydrochloride)?
Include:
Q. How can researchers address variability in AKT degradation outcomes between laboratories?
Standardize protocols using reference compounds (e.g., GDC-0068) and share raw data via repositories like Zenodo. Conduct inter-lab reproducibility studies with blinded sample analysis to identify procedural discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
